molecular formula C13H15N3S B15027981 5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15027981
M. Wt: 245.35 g/mol
InChI Key: ZRIYPHUNCZZHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a dimethylphenyl group, and a thiol group attached to the triazole ring

Preparation Methods

The synthesis of 5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced to the triazole ring.

    Thiol Group Addition:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

    Substitution: The dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The triazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

    5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different position of the dimethyl groups.

    5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

3-cyclopropyl-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H15N3S/c1-8-3-4-9(2)11(7-8)16-12(10-5-6-10)14-15-13(16)17/h3-4,7,10H,5-6H2,1-2H3,(H,15,17)

InChI Key

ZRIYPHUNCZZHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.